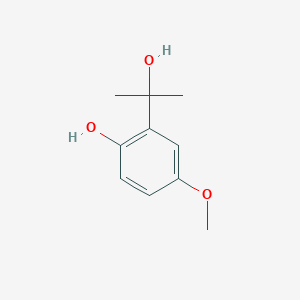

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol

Overview

Description

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol, commonly known as propyl gallate, is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is soluble in ethanol, acetone, and ethyl acetate. Propyl gallate is known for its ability to prevent oxidation and enhance the shelf life of products.

Scientific Research Applications

Pairwise Substitution Effects and Hydrogen Bonds

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol, as part of the methoxyphenols family, exhibits significant intermolecular and intramolecular hydrogen bonding capabilities, influencing its thermochemical properties. These properties are crucial for understanding its behavior in different environments and its potential applications in materials science. Varfolomeev et al. (2010) explored these aspects through thermochemical, FTIR-spectroscopic, and quantum-chemical studies, providing insights into the relations among properties and structures for methoxyphenols and their complexes (Varfolomeev, Abaidullina, Solomonov, Verevkin, & Emel’yanenko, 2010).

Biomass Proxy and Hydrothermal Alteration

Methoxyphenols, including 2-(2-Hydroxypropan-2-YL)-4-methoxyphenol, serve as proxies for terrestrial biomass, aiding in the study of chemical changes in lignin during hydrothermal alteration. This application is vital for environmental science, particularly in understanding the degradation of plant matter. Vane and Abbott (1999) conducted studies on the pyrolysis of methoxyphenols, shedding light on the demethylation processes and the formation of simpler phenolic compounds under specific conditions (Vane & Abbott, 1999).

Membrane Technology and Solvent Separation

The pendant groups in polyphosphazene membranes, including methoxyphenol derivatives, enhance hydrophilicity and solvent compatibility, making them suitable for applications in separation technology. Orme et al. (2002) discussed the use of such membranes in pervaporation processes, emphasizing their effectiveness in separating water from dyes and alcohols, indicating potential for industrial separation applications (Orme, Harrup, McCoy, Weinkauf, & Stewart, 2002).

Molecular Interactions and Complex Formation

The study of molecular interactions, particularly the formation and dissociation of hydrogen-bonded solute-solvent complexes, is crucial in understanding the solvation and reaction mechanisms of methoxyphenols. Zheng et al. (2006) demonstrated the fast chemical exchange of these complexes, providing insights into the dynamics of molecular interactions in solutions (Zheng, Kwak, Chen, Asbury, & Fayer, 2006).

Mechanism of Action

Target of Action

Benzofuran derivatives, which share a similar structure, have been found to be effective antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Some benzofuran derivatives can cross-link with dna upon light irradiation . This suggests that 2-(2-Hydroxypropan-2-YL)-4-methoxyphenol might interact with its targets in a similar manner, leading to changes in the target cells.

Biochemical Pathways

It’s worth noting that the biodegradation of similar compounds, like bisphenol a (bpa), results in the production of 4-hydroxyacetophenone, 2,2-bis(4-hydroxyphenyl)-1-propanol, and 2,3-bis(4-hydroxyphenyl)-1,2-propanediol . These metabolites might affect various biochemical pathways and their downstream effects.

Result of Action

Based on the potential antimicrobial activity of similar compounds , it can be hypothesized that this compound might lead to the death of microbial cells or inhibit their growth.

properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,12)8-6-7(13-3)4-5-9(8)11/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEJURMONFBYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649451 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxypropan-2-YL)-4-methoxyphenol | |

CAS RN |

15000-00-7 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

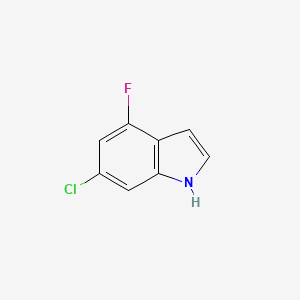

![4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592890.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)